Comprehensive Technical Guide on 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride: Structure, Properties, and Quantitative Applications
Comprehensive Technical Guide on 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride: Structure, Properties, and Quantitative Applications
Executive Summary
As a bimodal volatile organic compound, 2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) occupies a unique position in food chemistry and enology. In thermally processed foods (e.g., popcorn, bread crust), it is a highly desirable Maillard reaction product[1]. Conversely, in fermented beverages like wine, it is the primary vector for the dreaded "mousy" off-flavor, a microbial defect with an exceptionally low sensory threshold[2].
Accurate quantification of ATHP is notoriously difficult due to its volatility, tautomeric instability, and severe matrix effects in complex samples. This whitepaper provides an in-depth technical analysis of the compound and establishes a self-validating analytical framework using its stable isotopologue, 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride , as the ultimate internal standard for Stable Isotope Dilution Assays (SIDA)[3].
Chemical Architecture and Tautomeric Dynamics
ATHP is a substituted cyclic imine and ketone. In solution, the native compound does not exist as a single static structure; rather, it participates in a dynamic tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine[4]. The double bond migrates between the Δ1 and Δ5 positions of the tetrahydropyridine ring.
This tautomerism complicates chromatographic separation, as the interconversion can occur on the timescale of the analysis, sometimes leading to peak broadening or splitting. The use of the 13C2-labeled hydrochloride salt mitigates analytical variability by ensuring the internal standard undergoes the exact same tautomeric shifts as the endogenous analyte.
Physicochemical Profile
To design effective extraction and ionization protocols, understanding the fundamental physicochemical properties of both the free base and the hydrochloride salt is critical[4][5].
| Property | Value / Description |
| Chemical Formula (Unlabeled Free Base) | C7H11NO |
| Chemical Formula (13C2 HCl Salt) | C5(13C)2H12ClNO |
| Molecular Weight (Unlabeled Free Base) | 125.17 g/mol |
| Molecular Weight (13C2 HCl Salt) | 163.61 g/mol |
| Odor Threshold | < 0.06 ng/L (air) / ~1.6 µg/L (water) |
| Sensory Descriptors | Roasted, popcorn, bread crust, rodent urine (mousy) |
| LogP (Estimated) | 0.508 |
| Physical State (as HCl Salt) | Solid (stabilized crystalline form) |
Mechanistic Pathways of Formation
Understanding the origin of ATHP is essential for targeted mitigation or enhancement in food science. The compound is generated via two distinct biochemical and chemical pathways:
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Thermal (Maillard) Pathway: In baked goods, ATHP is formed purely chemically. The amino acid L-proline undergoes Strecker degradation in the presence of reducing sugars or reactive dicarbonyls (such as methylglyoxal or 1,3-dihydroxyacetone) to form the tetrahydropyridine ring[1].
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Microbial (Enological) Pathway: In wine, ATHP is a secondary metabolite. Spoilage microorganisms, primarily Brettanomyces yeast or Lactobacillus bacteria, synthesize it from the amino acids lysine or ornithine reacting with acetaldehyde[2].
Diagram 1: Formation of ATHP via thermal/microbial pathways and its subsequent oxidation.
The Strategic Advantage of the 13C2 Hydrochloride Salt
Analytical scientists must justify the specific chemical form of their reference standards. The use of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is dictated by two fundamental principles of causality:
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Why the Hydrochloride (HCl) Salt? Free ATHP is a highly reactive, volatile imine. When exposed to air and ambient temperatures, it rapidly oxidizes into 2-acetylpyridine (AP)[2]. By protonating the imine nitrogen with hydrochloric acid, the molecule is locked into a stable, non-volatile cationic salt[5]. This extends the shelf life indefinitely and allows for highly precise gravimetric weighing when preparing stock solutions.
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Why 13C2 over Deuterium (2H)? In SIDA, the internal standard must perfectly mimic the analyte while remaining mass-resolved. Deuterium labels are highly susceptible to hydrogen-deuterium (H/D) exchange when exposed to protic solvents like water or ethanol. Carbon-13 labels are covalently locked into the carbon skeleton (typically on the acetyl group), rendering them completely immune to isotopic scrambling. This guarantees absolute quantitative integrity[6].
Self-Validating Analytical Protocol: SIDA via HPLC-APCI-MS/MS
To achieve limits of quantitation (LOQ) below the sensory threshold (e.g., 0.23 µg/L), a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[3]. The following workflow is designed as a self-validating system.
Step-by-Step Methodology
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Isotopic Equilibration (Spiking): Add a precisely known mass of the 13C2-ATHP HCl standard to the raw sample matrix. Causality: Introducing the standard at step zero ensures that any subsequent physical losses or ionization suppression affect the native analyte and the 13C2 standard equally. The ratio remains constant.
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pH Modulation (Basification): Adjust the sample pH to >7.0 using NaOH. Causality: At typical wine pH (3.0–4.0), ATHP exists as a protonated, non-volatile cation. Basification shifts the equilibrium to the free imino form[2]. This mimics the action of human saliva (which makes the mousy odor perceptible) and optimizes the compound for atmospheric chemical ionization[3].
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Filtration: Pass the basified extract through a 0.22 µm PTFE syringe filter. Causality: Removes macromolecules (tannins, proteins) that cause column fouling and severe ion suppression.
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Chromatographic Separation: Inject onto a C18 reversed-phase UHPLC column. Causality: Separates ATHP from isobaric matrix interferences.
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APCI-MS/MS Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Causality: APCI is significantly less susceptible to matrix effects from high sugar and ethanol concentrations compared to standard Electrospray Ionization (ESI)[3].
Diagram 2: Self-validating Stable Isotope Dilution Assay (SIDA) workflow for ATHP quantification.
Quantitative Mass Spectrometry Parameters
For tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, the mass transitions must account for the +2 Da shift provided by the 13C2 label. The primary fragmentation pathway involves the cleavage of the acetyl group, leaving the tetrahydropyridine ring intact.
| Analyte | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| ATHP (Native) | m/z 126.1 | m/z 84.1 | m/z 43.1 | 15 - 20 |
| 13C2-ATHP (Internal Std) | m/z 128.1 | m/z 84.1 | m/z 45.1 | 15 - 20 |
Note: The exact collision energies should be optimized based on the specific triple quadrupole architecture used.
References[4] Title: 6-Acetyl-2,3,4,5-tetrahydropyridine
Source: Wikipedia URL: 4[5] Title: 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride | C7H12ClNO | CID 71313000 Source: PubChem URL: 5[3] Title: Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation Source: PubMed (J Chromatogr A) URL: 3[2] Title: Formation of the mousy off-flavor-associated compound 2-acetyl pyridine in model solutions Source: Mitteilungen Klosterneuburg URL: 2[1] Title: Glycerol, an Underestimated Flavor Precursor in the Maillard Reaction Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: 1[6] Title: Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS Source: ResearchGate URL: 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. weinobst.at [weinobst.at]
- 3. Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride | C7H12ClNO | CID 71313000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
